molecular formula C22H20N2O B1583991 1,3,3-Trimethylindolinonaphthospirooxazine CAS No. 27333-47-7

1,3,3-Trimethylindolinonaphthospirooxazine

Cat. No. B1583991
CAS RN: 27333-47-7
M. Wt: 328.4 g/mol
InChI Key: CQTRKDFIQFOAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05833885

Procedure details

A mixture of 1,3,3-trimethyl-2-methyleneindoline (3.62 g; 0.021 mol) and 1-nitroso-naphthol (3.46 g; 0.02 mol) in ethanol (80.0 ml) was heated under reflux for 2 h. The solution was evaporated and the residue flash-chromatographed over silica (eluent: dichloromethane) to give 1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphth[2,1-b][1,4]oxazine] as a pale yellow solid (3.96 g; 60%), m.pt. 127°-130° C. ##STR29##
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
1-nitroso-naphthol
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH3:12])([CH3:11])[C:3]1=[CH2:13].[N:14]([C:16]1(O)[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH2:17]1)=O.C([OH:29])C>>[CH3:1][N:2]1[C:3]2([O:29][C:17]3[CH:18]=[CH:19][C:20]4[C:25]([C:16]=3[N:14]=[CH:13]2)=[CH:24][CH:23]=[CH:22][CH:21]=4)[C:4]([CH3:11])([CH3:12])[C:5]2[C:10]1=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
CN1C(C(C2=CC=CC=C12)(C)C)=C
Name
1-nitroso-naphthol
Quantity
3.46 g
Type
reactant
Smiles
N(=O)C1(CC=CC2=CC=CC=C12)O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue flash-chromatographed over silica (eluent: dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
CN1C2=CC=CC=C2C(C12C=NC1=C(O2)C=CC2=CC=CC=C21)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.